![molecular formula C10H16Cl2N2O B1283306 2-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 313490-36-7](/img/structure/B1283306.png)
2-(Piperidin-4-yloxy)pyridine dihydrochloride
Overview
Description
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is commonly used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Piperidin-4-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-(Piperidin-4-yloxy)pyridine dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance the pharmacological properties of resultant compounds. For instance, it has been employed in the development of dual-acting ligands targeting histamine H3 and sigma-1 receptors, which are crucial for pain management and neurological conditions .
Case Study: Neurological Disorders
Recent studies have highlighted the compound's role in developing analgesic agents. The incorporation of the piperidine moiety has been shown to enhance binding affinity at sigma-1 receptors, which are implicated in pain pathways. This structural modification has led to the identification of new lead compounds with promising in vivo analgesic activity .
Biochemical Research
Receptor Binding and Enzyme Inhibition Studies
The compound is extensively used in biochemical research for investigating receptor-ligand interactions and enzyme inhibition mechanisms. It serves as a valuable tool in drug discovery, providing insights into how drugs interact at the molecular level. Its ability to bind selectively to various receptors makes it an essential component in studies aimed at understanding complex biological systems .
Example: Antileishmanial Activity
In a study focused on visceral leishmaniasis, derivatives of this compound demonstrated significant in vitro potency against Leishmania parasites. These findings suggest that compounds based on this structure could lead to new treatments for neglected tropical diseases .
Material Science
Formulation of Advanced Materials
In material science, this compound is utilized to enhance the properties of polymers and coatings. Its incorporation into material formulations can improve chemical stability and performance, making it suitable for various industrial applications .
Agricultural Chemistry
Development of Agrochemicals
The compound plays a role in agricultural chemistry by contributing to the formulation of environmentally friendly pest control agents. Its unique chemical properties allow for the design of more effective agrochemicals that minimize ecological impact while maximizing efficacy against pests .
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound is used as a standard reference compound. This application ensures accurate measurements and quality control across various laboratory settings, facilitating reliable results in chemical analyses .
Summary Table of Applications
Field | Application |
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Pharmaceutical | Intermediate in drug synthesis; development of analgesics targeting neurological disorders |
Biochemical Research | Studies on receptor binding and enzyme inhibition; antileishmanial activity |
Material Science | Formulation of advanced materials; enhancement of polymer stability |
Agricultural Chemistry | Development of environmentally friendly agrochemicals |
Analytical Chemistry | Standard reference compound for accurate measurements and quality control |
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-(Piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
2-[(Piperidin-4-yloxy)methyl]pyridine: This compound has a methyl group attached to the pyridine ring.
1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate: This compound has a different substitution pattern on the piperidine ring.
These similar compounds may have different chemical properties and biological activities, highlighting the uniqueness of this compound .
Biological Activity
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound characterized by its piperidine and pyridine moieties, which contribute to its biological activity. Its molecular formula is C10H14N2O·2HCl, and it is primarily recognized for its potential in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in pharmacology.
This compound exhibits biological activity through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. Studies indicate that it can modulate receptor activity, influencing signaling pathways that are vital for cellular responses .
- Enzyme Inhibition : Research has highlighted the compound's potential as an inhibitor of specific enzymes. For instance, it has been explored for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Receptor Binding | Modulates GPCR activity; potential applications in pain management and CNS disorders. |
Enzyme Inhibition | Inhibits AChE and BuChE; relevant for Alzheimer's disease therapy. |
Antioxidant Properties | Exhibits antioxidant activity, contributing to its therapeutic potential. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Receptor Interactions : A study demonstrated that the compound binds effectively to histamine H3 receptors and sigma-1 receptors, showing promise in treating nociceptive and neuropathic pain. The binding affinity was measured using radiolabeled ligands, revealing low nanomolar Ki values .
- In Vitro Enzyme Activity : Another research effort focused on the inhibition of AChE by this compound. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for cognitive disorders .
- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds revealed that this compound exhibited superior binding affinities to certain receptors, highlighting its unique structural advantages.
Properties
IUPAC Name |
2-piperidin-4-yloxypyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOAVVGHQRNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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